molecular formula C9H4BrClIN B12516927 6-Bromo-5-chloro-8-iodoquinoline

6-Bromo-5-chloro-8-iodoquinoline

Cat. No.: B12516927
M. Wt: 368.39 g/mol
InChI Key: PLJJQQVYVZKMTQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Bromo-5-chloro-8-iodoquinoline typically involves multi-step reactions starting from quinoline derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of solvents like toluene or ethanol and bases such as potassium carbonate.

For industrial production, the synthesis may involve transition metal-catalyzed reactions and green reaction protocols to ensure high yield and environmental sustainability . These methods are optimized for large-scale production, focusing on cost-effectiveness and minimizing hazardous by-products.

Chemical Reactions Analysis

6-Bromo-5-chloro-8-iodoquinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (bromine, chlorine, and iodine). Common reagents include sodium methoxide and potassium tert-butoxide.

    Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using reagents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling is a significant reaction for forming carbon–carbon bonds in this compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various quinoline derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Bromo-5-chloro-8-iodoquinoline is not fully understood, but it is believed to involve interactions with molecular targets such as DNA and enzymes . In medicinal applications, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism is similar to that of other quinoline-based drugs.

Comparison with Similar Compounds

6-Bromo-5-chloro-8-iodoquinoline can be compared with other quinoline derivatives such as:

  • 6-Chloro-4-oxo-N’-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide
  • 6-Chloro-4-oxo-N’-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide

These compounds also exhibit significant biological activities, including antiproliferative effects against cancer cells . The uniqueness of this compound lies in its specific halogen substitutions, which can influence its reactivity and biological properties.

Properties

Molecular Formula

C9H4BrClIN

Molecular Weight

368.39 g/mol

IUPAC Name

6-bromo-5-chloro-8-iodoquinoline

InChI

InChI=1S/C9H4BrClIN/c10-6-4-7(12)9-5(8(6)11)2-1-3-13-9/h1-4H

InChI Key

PLJJQQVYVZKMTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CC(=C2N=C1)I)Br)Cl

Origin of Product

United States

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